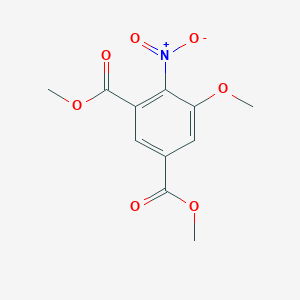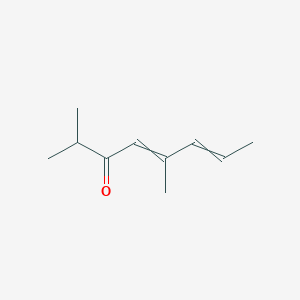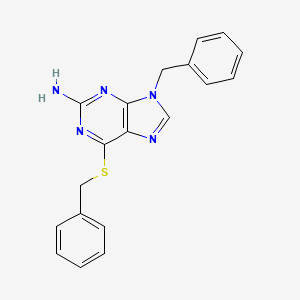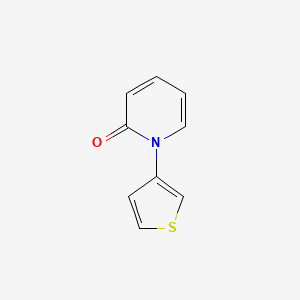![molecular formula C21H18O2 B14343638 1-{2-[Hydroxy(diphenyl)methyl]phenyl}ethan-1-one CAS No. 92595-82-9](/img/structure/B14343638.png)
1-{2-[Hydroxy(diphenyl)methyl]phenyl}ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{2-[Hydroxy(diphenyl)methyl]phenyl}ethan-1-one is an organic compound characterized by its unique structure, which includes a hydroxy group attached to a diphenylmethyl group, further connected to a phenyl ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{2-[Hydroxy(diphenyl)methyl]phenyl}ethan-1-one typically involves the reaction of benzophenone with phenylacetic acid under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. Common reagents used in this synthesis include sulfuric acid and acetic anhydride.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, often involving catalysts to accelerate the reaction rate.
Chemical Reactions Analysis
Types of Reactions: 1-{2-[Hydroxy(diphenyl)methyl]phenyl}ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form a secondary alcohol.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as bromine and chlorine can be used for halogenation reactions.
Major Products:
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a secondary alcohol.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-{2-[Hydroxy(diphenyl)methyl]phenyl}ethan-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-{2-[Hydroxy(diphenyl)methyl]phenyl}ethan-1-one exerts its effects involves interactions with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the phenyl groups can participate in π-π interactions, further modulating the compound’s effects.
Comparison with Similar Compounds
2-Hydroxy-1-phenylethanone: Shares a similar structure but lacks the diphenylmethyl group.
Diphenylmethane: Contains two phenyl groups attached to a methane carbon but lacks the ethanone moiety.
Uniqueness: 1-{2-[Hydroxy(diphenyl)methyl]phenyl}ethan-1-one is unique due to the presence of both a hydroxy group and a diphenylmethyl group, which confer distinct chemical and biological properties
Properties
CAS No. |
92595-82-9 |
|---|---|
Molecular Formula |
C21H18O2 |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
1-[2-[hydroxy(diphenyl)methyl]phenyl]ethanone |
InChI |
InChI=1S/C21H18O2/c1-16(22)19-14-8-9-15-20(19)21(23,17-10-4-2-5-11-17)18-12-6-3-7-13-18/h2-15,23H,1H3 |
InChI Key |
CGEYFFSCEACAPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC=C1C(C2=CC=CC=C2)(C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(5-Amino-2-chloro-4-fluorophenyl)sulfanyl]-N,N-dimethylbutanamide](/img/structure/B14343563.png)



![5-[(3-Methoxypropyl)sulfanyl]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14343583.png)
![{[2-(Bromomethyl)phenyl]methyl}(trimethyl)silane](/img/structure/B14343584.png)
![10-(4-Methoxyphenyl)-3-methylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14343589.png)
![Propanedioic acid, methyl[(4-methylphenyl)methyl]-](/img/structure/B14343597.png)
![3-(Phenylsulfonyl)-3-azatricyclo[3.2.2.02,4]nonane](/img/structure/B14343603.png)
![8,8'-[Oxetane-3,3-diylbis(methyleneoxy)]bis(2-methylquinoline)](/img/structure/B14343621.png)

![2-Oxazolidinone, 3-(1-methylethyl)-5-[[(methylsulfonyl)oxy]methyl]-, (S)-](/img/structure/B14343625.png)

![4-[2-(6-Methoxy-2H-1,3-benzodioxol-5-yl)ethyl]benzene-1,3-diol](/img/structure/B14343632.png)
